molecular formula C8H5BrN2O B3039111 7-Bromo-1,5-naphthyridin-4-ol CAS No. 97267-60-2

7-Bromo-1,5-naphthyridin-4-ol

Cat. No.: B3039111
CAS No.: 97267-60-2
M. Wt: 225.04 g/mol
InChI Key: XYJDSGQWBGLNRG-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridin-4-ol is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,5-naphthyridin-4-ol typically involves the formation of the second pyridine ring and subsequent decarboxylation. This process can be performed by prolonged refluxing in concentrated hydrobromic acid . Another method involves the reaction of 7-bromo[1,5]naphthyridin-4-ol with fuming nitric acid under reflux conditions for 3 hours, followed by cooling, neutralization, and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine or hydroxyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups replacing the bromine atom or modifying the hydroxyl group .

Scientific Research Applications

7-Bromo-1,5-naphthyridin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research has indicated its potential use in treating malignant diseases due to its inhibitory activities toward certain kinases.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: A parent compound with similar structural features.

    7-Aryl-1,5-naphthyridin-4-ylureas: Compounds with excellent inhibitory activities toward Aurora kinases.

    7H-Indeno[2,1-c][1,5]naphthyridines: Compounds with inhibitory effects against TopI mediated relaxation.

Uniqueness

7-Bromo-1,5-naphthyridin-4-ol is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties

Biological Activity

7-Bromo-1,5-naphthyridin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of 1,5-naphthyridines, which are characterized by their bicyclic structure. The presence of the bromine atom at the 7-position enhances its reactivity and biological activity compared to other naphthyridine derivatives.

Target of Action

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit inhibitory effects on specific kinases involved in cancer progression, suggesting its potential as an anti-cancer agent .

Mode of Action

The compound acts through several biochemical pathways:

  • Kinase Inhibition : It inhibits kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to reduced tumor growth and metastasis.
  • Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell cycle regulation, enhancing its therapeutic efficacy against malignant diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10Induction of apoptosis
MCF-7 (Breast)12Inhibition of proliferation
A549 (Lung)15Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been evaluated against bacterial strains and parasites, showing promising results in inhibiting their growth .

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
E. coli50 µg/mLBacteriostatic
S. aureus30 µg/mLBactericidal
Leishmania spp.25 µg/mLAntiparasitic

Case Studies

Several studies have explored the efficacy of this compound in vivo:

  • Leishmaniasis Treatment : A study demonstrated that this compound significantly reduced parasite load in infected mice when administered intraperitoneally. The results indicated a substantial reduction in Leishman Donovan units post-treatment, showcasing its potential as an antiparasitic agent .
  • Antimalarial Activity : Another investigation reported the synthesis of Mannich bases derived from naphthyridine compounds, including this compound, which exhibited notable antimalarial activity in both in vitro and in vivo models .

Properties

IUPAC Name

7-bromo-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJDSGQWBGLNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308349
Record name 7-Bromo-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97267-60-2
Record name 7-Bromo-1,5-naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97267-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask equipped with a reflux condenser was charged with 5-((5-bromopyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.5 g, 32.1 mmol) and diphenyl ether (84.5 mL, 32.1 mmol). This was heated to 250° C. in heating mantle and allowed to stay at this temperature for 1 hour. Reaction mixture was cooled to room temperature and diluted with 300 mL of Hexanes. This was heated to 60° C. and triturated in this system for 3 hrs to afford 7-bromo-1,5-naphthyridin-4(1H)-one (6.05 g, 84% yield) as a crude brown solid. This was used without further purification. MS[M+H]=227.0. Calc'd for C8H5BrN2O=225.0.
Name
5-((5-bromopyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Hexanes
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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